
Methyl fluorosulfonate
Overview
Description
Methyl fluorosulfonate (CH₃FO₃S, CAS 421-20-5), also known as "Magic Methyl," is an organic ester of fluorosulfuric acid. It is a colorless, volatile liquid with a molecular weight of 114.090 g/mol and is recognized for its role as a potent methylating agent in organic synthesis . Its structure consists of a methyl group linked via an oxygen atom to a fluorosulfonyl group (-O-SO₂-F), distinguishing it from sulfonyl fluorides (R-SO₂-F) and other sulfonate esters .
Preparation Methods
Reaction of Methanol with Fluorosulfonic Acid
The most widely documented method for synthesizing methyl fluorosulfonate involves the direct reaction of methanol (CH₃OH) with fluorosulfonic acid (FSO₃H). This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of methanol displaces a proton from fluorosulfonic acid.
Laboratory-Scale Synthesis
In a typical procedure, methanol is added dropwise to fluorosulfonic acid under controlled temperatures (–10°C to 0°C) to mitigate side reactions such as sulfonation or overmethylation . The reaction is typically conducted in anhydrous conditions using glass-lined reactors to resist corrosion.
Reaction Conditions:
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Molar Ratio: 1:1 (methanol to fluorosulfonic acid)
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Temperature: –10°C to 0°C
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Reaction Time: 2–4 hours
Post-reaction purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate this compound, yielding 85–90% purity .
Industrial Adaptations
Industrial processes scale this reaction using continuous-flow systems to enhance safety and efficiency. For example, microchannel reactors with precise temperature control (Figure 1) minimize thermal runaway risks, achieving yields exceeding 92% .
Halogen Exchange Reactions
Alternative methods leverage halogen exchange, substituting chlorine in methyl chlorosulfonate (CH₃OSO₂Cl) with fluorine using metal fluorides. This approach avoids handling highly corrosive fluorosulfonic acid.
Potassium Fluoride-Mediated Fluorination
Methyl chlorosulfonate reacts with potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF). The reaction mechanism involves an SN2 displacement, facilitated by the high nucleophilicity of fluoride ions .
Optimized Parameters:
Tubular Reactor Configurations
Tubular reactors improve mass transfer and temperature control. In one configuration, a 12.4 mol/L KF solution reacts with methyl chlorosulfonate at 0.5 MPa pressure, achieving 90% conversion and 92% yield . These systems reduce hydrolysis byproducts, enhancing product selectivity.
Methylation of Fluorosulfonate Salts
This compound can also be synthesized by alkylating fluorosulfonate salts (e.g., AgFSO₃) with methylating agents like dimethyl sulfate. This two-step process first generates the fluorosulfonate salt, which is then methylated.
Silver Fluorosulfonate Route
Silver fluorosulfonate (AgFSO₃) reacts with dimethyl sulfate in dichloromethane:
3 + (\text{CH}3)2\text{SO}4 \rightarrow \text{CH}3\text{OSO}2\text{F} + \text{AgCH}3\text{SO}4
This method yields 75–80% purity but requires costly silver reagents, limiting industrial applicability .
Comparative Analysis of Methods
Method | Reagents | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Methanol + FSO₃H | FSO₃H, CH₃OH | 85–90 | 90–95 | High |
KF + CH₃OSO₂Cl | KF, CH₃OSO₂Cl | 78–82 | 85–88 | Moderate |
AgFSO₃ + (CH₃)₂SO₄ | AgFSO₃, (CH₃)₂SO₄ | 75–80 | 80–85 | Low |
Chemical Reactions Analysis
Methylation Reactions
Methyl fluorosulfonate is a highly electrophilic reagent that facilitates methylation of nucleophilic substrates. Its reactivity arises from the strong electron-withdrawing fluorosulfonyl group, which enhances the electrophilicity of the methyl group.
Hydrolysis
This compound undergoes rapid hydrolysis in the presence of water, producing fluorosulfonic acid and methanol:
This reaction is highly exothermic and necessitates careful handling to avoid accidental decomposition .
Method 1:
Reaction of methanol with fluorosulfonic acid:
Method 2:
Distillation of fluorosulfonic acid and dimethyl sulfate:
Both methods yield high-purity this compound, stabilized with KF to prevent decomposition .
Comparison with Other Methylating Agents
Property | This compound | Methyl Triflate |
---|---|---|
Electrophilicity | High | Higher |
Reaction Rate | Moderate | Faster |
Toxicity | LC (rat): ~5 ppm | LC: Comparable |
Stability | Moisture-sensitive | More stable |
This compound is less reactive than methyl triflate but remains preferred for specific applications due to cost and availability .
Scientific Research Applications
Methyl fluorosulfonate has several applications in scientific research:
Organic Synthesis: It is used as a methylating agent in various organic synthesis reactions.
Chemical Biology: It plays a role in the synthesis of biologically active molecules.
Drug Discovery: Its derivatives are explored for potential pharmaceutical applications.
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl fluorosulfonate involves its role as a methylating agent:
Electrophilic Methylation: It acts as a highly electrophilic reagent, transferring a methyl group to nucleophilic sites on the substrate.
Molecular Targets: It targets nucleophilic centers in organic molecules, leading to the formation of methylated products.
Pathways Involved: The reaction pathways typically involve the formation of a methylated intermediate, followed by further reactions depending on the substrate.
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : CH₃FO₃S
- Molecular Weight : 114.090 g/mol
- CAS Registry Number : 421-20-5
- Hazards : Classified as highly acutely toxic, requiring stringent safety protocols during handling .
Methyl fluorosulfonate is utilized in methylation reactions, such as the synthesis of 2-chloro-1-methylaminoanthraquinone for industrial dyes, though its tendency to cause over-methylation or side reactions limits its selectivity .
Comparison with Structurally and Functionally Related Compounds
Structural Analogues: Sulfonyl Fluorides vs. Fluorosulfonate Esters
Methanesulfonyl Fluoride (CH₃SO₂F, CAS 558-25-8)
- Structure : A sulfonyl fluoride (R-SO₂-F) without the ester linkage.
- Reactivity : More reactive than fluorosulfonate esters in Sulfur-Fluoride Exchange (SuFEx) reactions due to the direct R-SO₂-F bond, which facilitates faster kinetics in bioconjugation and click chemistry .
- Applications : Widely used in protein crosslinking and drug discovery .
This compound (CH₃O-SO₂-F)
- Structure : An ester of fluorosulfuric acid (R-O-SO₂-F).
- Reactivity : Less reactive than sulfonyl fluorides in SuFEx but effective in methylation due to the labile methyl-oxygen bond. Reactivity is influenced by substituent position (meta vs. para) in aromatic systems .
Methylating Agents: Fluorosulfonate vs. Triflate vs. Methanesulfonate
Methyl Trifluoromethanesulfonate (Methyl Triflate, CF₃SO₃CH₃, CAS 333-27-7)
- Structure : Contains a triflate group (-SO₃CF₃).
- Reactivity : A superior methylating agent due to the triflate group’s strong electron-withdrawing nature, enhancing leaving-group ability. Synthesized from this compound .
- Applications: Preferred for alkylating amines, alcohols, and phenols in high-yield reactions .
Methyl Methanesulfonate (MMS, CH₃SO₃CH₃, CAS 66-27-3)
- Structure : A sulfonate ester (R-SO₃-R').
- Reactivity : Less reactive than fluorosulfonate or triflate esters due to the absence of fluorine. Primarily used in DNA alkylation studies .
This compound
- Reactivity : Moderately reactive; suitable for specific methylation reactions but prone to side products (e.g., mixtures of pyridinium salts in 2-pyridone methylation) .
Biological Activity
Methyl fluorosulfonate (MFS) is a chemical compound that has garnered attention due to its significant biological activity and potential applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological properties of MFS, examining its synthesis, mechanisms of action, toxicity, and potential therapeutic uses.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methyl group attached to a fluorosulfonate functional group. Its molecular formula is . The synthesis of MFS typically involves the reaction of methyl alcohol with sulfur tetrafluoride, resulting in the formation of this highly reactive compound. Various synthetic routes have been explored to enhance yield and purity, emphasizing the need for careful handling due to its hazardous nature.
Mechanisms of Biological Activity
MFS exhibits several biological activities primarily attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The following mechanisms are noteworthy:
- Alkylation of Biomolecules : MFS can alkylate nucleophilic sites on proteins and nucleic acids, leading to potential disruption of cellular functions. This property is utilized in studying protein interactions and enzyme activities.
- Antimicrobial Properties : Some studies have indicated that MFS possesses antimicrobial activity against various pathogens. Its ability to modify bacterial enzymes may contribute to its effectiveness in inhibiting microbial growth.
Toxicological Profile
MFS is classified as highly toxic, with acute toxicity studies revealing significant hazards associated with exposure. The following points summarize its toxicological effects:
- Inhalation Toxicity : The LC50 value for rats exposed to MFS via inhalation is reported between 5 and 6 ppm, indicating a high level of acute toxicity .
- Potential Human Health Risks : There have been documented cases linking MFS exposure to severe health outcomes, including fatalities. This underscores the importance of stringent safety measures when handling this compound.
Case Studies and Research Findings
Several research studies have focused on the biological activity and toxicity of MFS:
- Toxicity Studies : A study conducted on laboratory animals demonstrated that MFS is markedly toxic through all routes tested, particularly through inhalation . This research highlights the need for protective measures in environments where MFS is used.
- Mechanistic Insights : Research comparing this compound with other sulfonates has provided insights into its rotational barriers and structural dynamics, enhancing understanding of its reactivity .
- Antimicrobial Activity : Experimental evaluations have shown that MFS can inhibit the growth of specific bacterial strains, suggesting potential applications in developing antimicrobial agents .
Data Tables
The following table summarizes key findings related to the biological activity and toxicity of this compound:
Property | Value/Description |
---|---|
Molecular Formula | |
LC50 (Inhalation) | 5-6 ppm (rats) |
Toxicity Classification | Highly toxic |
Antimicrobial Activity | Effective against specific bacterial strains |
Alkylation Potential | High (reacts with nucleophiles) |
Q & A
Basic Research Questions
Q. How can researchers determine the optimal synthetic route for methyl fluorosulfonate while minimizing hazardous byproducts?
Methodological Answer:
- Compare existing protocols (e.g., fluorosulfonic acid methylation, sulfuryl fluoride reactions) for yield, purity, and safety. Prioritize methods with <5% byproduct formation via GC-MS or NMR analysis .
- Use computational tools (DFT calculations) to predict reaction pathways and side reactions. Validate experimentally using in situ FTIR to monitor intermediates .
Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV and LC-MS to track degradation. Use Arrhenius modeling to extrapolate shelf-life .
- Compare thermal stability via DSC/TGA, noting decomposition thresholds (>120°C suggests labile sulfonate bonds) .
Q. How should researchers design kinetic studies to assess this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines, alcohols). Control solvent polarity (e.g., DMF vs. THF) to isolate solvent effects .
- Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer mechanistic pathways (SN1 vs. SN2) .
Advanced Research Questions
Q. How can conflicting literature data on this compound’s electrophilic reactivity be reconciled?
Methodological Answer:
- Perform a systematic review (PRISMA guidelines) to identify confounding variables (e.g., solvent purity, trace moisture). Meta-analyze data using random-effects models to quantify heterogeneity .
- Replicate disputed experiments under controlled conditions (e.g., anhydrous glovebox) and publish raw datasets for transparency .
Q. What strategies are effective for quantifying this compound’s environmental persistence and bioaccumulation potential?
Methodological Answer:
- Use OECD 307 guidelines for soil degradation studies. Pair LC-MS/MS with isotopic labeling (¹⁴C-tracers) to distinguish abiotic vs. microbial breakdown .
- Apply quantitative structure-activity relationship (QSAR) models to predict log Kow and BCF values, validating with in vitro assays (e.g., fish hepatocyte uptake) .
Q. How can researchers address discrepancies in reported toxicity thresholds for this compound across in vitro and in vivo models?
Methodological Answer:
- Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic differences (e.g., cytochrome P450 activity) .
- Validate in vitro cytotoxicity (e.g., HepG2 cells) with in vivo acute toxicity data (OECD 423 guidelines), applying benchmark dose (BMD) analysis .
Q. Data Analysis & Presentation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Use probit or logit regression for binary outcomes (e.g., mortality). For continuous endpoints (e.g., enzyme inhibition), apply nonlinear mixed-effects models (NLME) .
- Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical vs. statistical significance .
Q. How should researchers present complex spectroscopic data (e.g., ¹⁹F NMR) for this compound in peer-reviewed publications?
Methodological Answer:
- Include raw spectra in supplementary materials with peak assignments. Use tables to summarize chemical shifts (δ ppm) and coupling constants (J in Hz) .
- Annotate figures with expansion insets for overlapping signals, ensuring resolution ≥300 dpi .
Q. Literature & Reproducibility
Q. What steps ensure reproducibility when replicating this compound synthesis protocols from older literature?
Methodological Answer:
- Cross-reference outdated methods with modern safety standards (e.g., replace benzene with toluene). Verify reagent purity via certificates of analysis (CoA) .
- Publish detailed experimental videos or step-by-step workflows in open-access repositories (e.g., protocols.io ) .
Q. How can systematic reviews address gaps in this compound’s applications in asymmetric catalysis?
Methodological Answer:
- Use Boolean search strings (e.g., "this compound" AND "chiral auxiliaries") across Scopus, Reaxys, and PubMed. Screen for mechanistic studies with ≥80% enantiomeric excess (ee) .
- Apply critical appraisal tools (e.g., GRADE) to assess bias in catalysis literature, prioritizing studies with control experiments .
Properties
IUPAC Name |
fluorosulfonyloxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNQZHITVCSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073180 | |
Record name | Fluorosulfuric acid, methyl ester | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline] | |
Record name | Methyl fluorosulfonate | |
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CAS No. |
421-20-5 | |
Record name | Sulfuryl fluoride, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl fluorosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421205 | |
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Record name | Fluorosulfuric acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl fluorosulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.369 | |
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Record name | METHYL FLUOROSULFONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N015VFJ94Z | |
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Record name | METHYL FLUOROSULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4375 | |
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